5-(Hexyloxy)-1,2,4-thiadiazol-3(2H)-one
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Overview
Description
5-(Hexyloxy)-1,2,4-thiadiazol-3(2H)-one: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexyloxy)-1,2,4-thiadiazol-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-(Hexyloxy)-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol or amine derivative.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, 5-(Hexyloxy)-1,2,4-thiadiazol-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in biology and medicine due to its ability to interact with biological molecules. It may be used in the design of new drugs or as a probe to study biochemical pathways. Its thiadiazole ring is known to exhibit antimicrobial and anti-inflammatory properties, making it a candidate for pharmaceutical research.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Hexyloxy)-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. The thiadiazole ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the compound’s observed biological effects. The hexyloxy group may also play a role in modulating the compound’s solubility and membrane permeability, influencing its overall activity.
Comparison with Similar Compounds
- 5-(Methoxy)-1,2,4-thiadiazol-3(2H)-one
- 5-(Ethoxy)-1,2,4-thiadiazol-3(2H)-one
- 5-(Butoxy)-1,2,4-thiadiazol-3(2H)-one
Comparison: Compared to its analogs, 5-(Hexyloxy)-1,2,4-thiadiazol-3(2H)-one has a longer alkyl chain, which can influence its physical and chemical properties. The hexyloxy group increases the compound’s hydrophobicity, potentially enhancing its interaction with lipid membranes and hydrophobic pockets in proteins. This can result in different biological activities and applications compared to its shorter-chain counterparts.
Properties
CAS No. |
61516-11-8 |
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Molecular Formula |
C8H14N2O2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
5-hexoxy-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C8H14N2O2S/c1-2-3-4-5-6-12-8-9-7(11)10-13-8/h2-6H2,1H3,(H,10,11) |
InChI Key |
KCUKQLXRNUNXRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=NC(=O)NS1 |
Origin of Product |
United States |
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